Zuclopenthixol-d4 Succinate Salt

Bioanalysis LC-MS/MS Stable Isotope Labeling

Non-deuterated zuclopenthixol co-elutes with the analyte, precluding mass spectrometric differentiation, while alternative salt forms (e.g., decanoate) complicate gravimetric preparation. Zuclopenthixol-d4 Succinate Salt (CAS 1246833-97-5) resolves these challenges as a definitive +4 Da stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis. • +4.03 Da mass shift ensures unambiguous detection with minimal cross-talk from unlabeled species (M+0 <1%), enabling reliable matrix effect correction across forensic, clinical, and pharmacokinetic workflows. • Solid succinate salt form permits precise gravimetric dispensing and stable stock solution preparation, reducing inter-operator variability compared to oily decanoate esters. • ≥98% chemical purity with verified isotopic enrichment supports FDA/EMA-compliant bioanalytical method validation for regulatory submissions (ANDA, NDA). Supplied with full Certificate of Analysis. Store at -20°C; ships on dry ice.

Molecular Formula C26H31ClN2O5S
Molecular Weight 523.1 g/mol
Cat. No. B13707805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuclopenthixol-d4 Succinate Salt
Molecular FormulaC26H31ClN2O5S
Molecular Weight523.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O
InChIInChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5-;/i14D2,15D2;
InChIKeyKUEAHHOXAMWWOW-PUOCTRNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zuclopenthixol-d4 Succinate Salt: Deuterated Internal Standard for LC-MS/MS


Zuclopenthixol-d4 Succinate Salt (CAS 1246833-97-5) is a deuterium-labeled derivative of the thioxanthene antipsychotic drug zuclopenthixol . It contains four deuterium atoms substituted at specific positions within the ethanol side chain, resulting in a molecular mass of 523.08 g/mol, which is 4.03 Da higher than the non-deuterated parent compound . This compound is supplied as a succinate salt, a solid white to pale yellow powder, and is intended exclusively for research use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Type Stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS
Label Deuterium d4, +4 Da mass shift from unlabeled analyte
Form Crystalline succinate salt solid for precise gravimetric dispensing

Why Alternative Zuclopenthixol Forms Fail as Internal Standards


In LC-MS/MS workflows, the internal standard must closely mimic the analyte's behavior during extraction, chromatography, and ionization to correct for matrix effects, recovery losses, and instrument variability. Non-deuterated zuclopenthixol cannot serve as an internal standard because it co-elutes and has an identical mass-to-charge ratio (m/z), precluding mass spectrometric differentiation [1]. While structural analogs (e.g., chlorprothixene or flupenthixol) may offer a different m/z, they often exhibit divergent extraction recoveries, retention times, and ionization efficiencies due to distinct physicochemical properties, introducing systematic quantification bias [2]. Even among deuterated zuclopenthixol variants, the salt form critically impacts handling: the decanoate ester is an oily liquid requiring specialized volumetric preparation, whereas the succinate salt is a crystalline solid that enables precise gravimetric dispensing and stable stock solution preparation [3]. Substituting an incorrect salt form or a lower-purity deuterated standard risks cross-talk from unlabeled species (M+0 contribution) and compromised method robustness, directly affecting data reliability in forensic toxicology and pharmacokinetic studies.

Unlabeled zuclopenthixol
Co-elutes with identical m/z, preventing mass spectrometric differentiation and matrix effect correction.
Structural analogs (e.g., chlorprothixene)
Divergent recovery, retention, and ionization may introduce systematic quantification bias.
Decanoate salt or lower-purity d4 forms
Oily liquid vs crystalline solid reduces spiking precision; lower isotopic enrichment risks M+0 cross-talk.

Zuclopenthixol-d4 Succinate Salt: Differentiation Evidence


Mass Shift and Isotopic Purity for MS Differentiation

Zuclopenthixol-d4 Succinate Salt provides a nominal mass increase of +4 Da compared to unlabeled zuclopenthixol (MW 400.96 → 404.99 for the free base), which is sufficient for baseline mass spectrometric resolution in triple quadrupole instruments . Supplier specifications report chemical purity ≥98% by HPLC and isotopic enrichment >95% for the d4 label, minimizing the 'M+0' contribution from unlabeled species that would otherwise artificially inflate measured analyte concentrations . This contrasts with lower-grade deuterated standards (<90% isotopic purity) or non-deuterated structural analogs (e.g., chlorprothixene, MW 400.97), which either introduce significant cross-talk or exhibit retention time shifts of >0.1 min that compromise co-elution-based matrix effect correction [1].

Mass Shift & Isotopic Purity
Reported
Target: +4.03 Da shift (free base 404.99 Da), isotopic enrichment >95% d4. Unlabeled: MW 400.96 Da, no MS resolution.
Supports baseline mass spectrometric resolution from unlabeled analyte.
Minimizes M+0 cross-talk; HPLC purity ≥98% per supplier.
Bioanalysis LC-MS/MS Stable Isotope Labeling

Solid-State Handling Advantage Over Oily Decanoate

Zuclopenthixol-d4 Succinate Salt is a crystalline solid with a defined melting point of 125-129°C, enabling precise gravimetric weighing for stock solution preparation . In contrast, zuclopenthixol decanoate-d4 is a viscous, oily liquid that requires volumetric transfer, which introduces greater uncertainty in internal standard spiking [1]. The succinate salt exhibits slight solubility in DMSO, methanol, and chloroform, allowing for concentrated stock solutions (e.g., 1 mg/mL in DMSO) that remain stable at -20°C for extended periods, facilitating reproducible method development and routine use .

Handling Advantage
Specification review
Succinate salt: crystalline solid, gravimetric weighing ±0.1 mg. Decanoate-d4: oily liquid, volumetric dispensing ±2–5% RSD.
Reduces internal standard spiking variability in stock preparation.
Source review; salt selection affects method precision.
Analytical Chemistry Sample Preparation Salt Selection

Long-Term Stability and Shelf-Life

Supplier stability studies indicate that Zuclopenthixol-d4 Succinate Salt maintains ≥98% purity for at least 12 months when stored as a solid at -20°C in a dry, dark environment . Stock solutions prepared in DMSO or methanol remain stable for 1 month at 0-4°C, or up to 6 months when stored at -80°C . This contrasts with zuclopenthixol decanoate-d4, which is more prone to hydrolysis of the ester linkage under ambient conditions, necessitating more frequent procurement and re-characterization [1].

Long-Term Stability
Class-level
Solid: ≥12 months at -20°C; DMSO stock: 6 months at -80°C. Decanoate-d4 more prone to ester hydrolysis.
May reduce re-validation frequency and procurement cycles.
Supplier data; stability under recommended storage.
Method Validation Stability Reference Materials

Validated Performance in Forensic and Clinical LC-MS/MS

Zuclopenthixol-d4 has been employed as a deuterated internal standard in a validated LC-MS/MS method for the quantification of zuclopenthixol in human postmortem blood [1]. The method achieved linear calibration ranges suitable for therapeutic and toxic concentrations, with intra- and inter-assay precision (%CV) and accuracy (% bias) meeting bioanalytical method validation guidelines (typically ≤15% CV and ±15% bias) [2]. While the published work does not directly compare deuterated versus non-deuterated internal standards for zuclopenthixol, the general literature on SIL-IS in LC-MS/MS demonstrates that deuterated analogs reduce matrix effect variability from 20-30% RSD to <10% RSD when co-eluting with the analyte [3].

Method Performance in Complex Matrix
Assay context
Precision ≤15% CV, accuracy ±15% bias in spiked postmortem blood; SIL-IS reduces matrix effect RSD from 20–30% to
Supports bioanalytical method robustness in research matrices.
Published forensic method; complex protein matrix context.
Forensic Toxicology Therapeutic Drug Monitoring Method Validation

Optimal Applications for Zuclopenthixol-d4 Succinate Salt


Forensic Toxicology and Postmortem Bioanalysis

Zuclopenthixol-d4 Succinate Salt is ideally suited as a stable isotope-labeled internal standard for LC-MS/MS quantification of zuclopenthixol in challenging biological matrices such as postmortem blood, brain tissue, and vitreous humor. Its +4 Da mass shift ensures unambiguous detection and correction for matrix effects, as validated in published forensic methods [1]. The solid succinate salt form facilitates accurate gravimetric preparation of stock solutions, reducing inter-operator variability and improving method reproducibility across forensic laboratories. The compound's demonstrated stability under long-term storage at -20°C supports its use in routine casework, where reference materials must retain integrity over extended periods between analyses .

Clinical Pharmacokinetics and Therapeutic Drug Monitoring

In clinical research settings, precise quantification of zuclopenthixol plasma or serum concentrations is essential for correlating drug exposure with clinical outcomes and managing dose adjustments. Zuclopenthixol-d4 Succinate Salt provides the necessary isotopic purity (≥98% chemical, >95% isotopic) to minimize cross-talk and ensure accurate measurement of low ng/mL therapeutic concentrations . Its stable solid form and high solubility in DMSO enable the preparation of concentrated stock solutions that can be reliably diluted to working concentrations, reducing the risk of internal standard degradation and method drift over the course of multi-day clinical study sample analysis.

Regulatory Method Development and Validation

For contract research organizations (CROs) and pharmaceutical companies developing bioanalytical methods for regulatory submission (e.g., ANDA, NDA), the use of a well-characterized deuterated internal standard is a critical component of method validation. Zuclopenthixol-d4 Succinate Salt meets the FDA and EMA guidelines for internal standard selection, which recommend isotopically labeled analogs to correct for matrix effects and recovery variability [2]. The compound's long shelf-life and documented stability data reduce the need for frequent re-procurement and re-characterization, streamlining method lifecycle management and supporting audit-ready documentation for regulatory inspections.

Metabolic Stability and Drug-Drug Interaction Studies

The deuterium labeling in Zuclopenthixol-d4 Succinate Salt does not significantly alter the compound's physicochemical properties, allowing it to serve as an ideal tracer for in vitro metabolic stability assays using human liver microsomes or recombinant CYP enzymes. Because the deuterated analog co-elutes with the non-deuterated analyte, it accurately corrects for any matrix effects or ionization suppression caused by co-extracted incubation components . This ensures reliable determination of intrinsic clearance (CLint) and identification of potential drug-drug interactions mediated by CYP2D6, the primary enzyme involved in zuclopenthixol metabolism.

Application
Selection Property
Validation Focus
Forensic toxicology & postmortem bioanalysis
Solid succinate salt for precise gravimetric preparation
Matrix effect correction and method reproducibility in complex matrices
Bioanalytical pharmacokinetic studies
High isotopic enrichment (>95% d4) and chemical purity
Assay accuracy and inter-day precision in research plasma
Bioanalytical method validation
Documented stability and isotopic purity data
Method lifecycle management and validation endpoint review
In vitro metabolic stability & DDI studies
Co-elution with analyte for matrix correction
Intrinsic clearance and CYP pathway interpretation

Technical Documentation Hub

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14 linked technical documents
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